

# The Discovery and Development of GSK-2881078: A Technical Overview

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## Compound of Interest

Compound Name: GSK-2881078

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## Abstract

**GSK-2881078** is a nonsteroidal, orally bioavailable, selective androgen receptor modulator (SARM) developed by GlaxoSmithKline for the potential treatment of muscle weakness and wasting conditions such as sarcopenia and cachexia. As a SARM, **GSK-2881078** was designed to selectively target androgen receptors in tissues like skeletal muscle to elicit anabolic effects, while minimizing the androgenic side effects associated with traditional anabolic steroids in tissues such as the prostate. This technical guide provides a comprehensive overview of the discovery and development history of **GSK-2881078**, detailing its mechanism of action, preclinical evaluation, and clinical trial progression. The document includes a compilation of available quantitative data from key studies, outlines the probable experimental methodologies employed, and visualizes the relevant biological pathways. While specific details of the initial discovery and lead optimization campaigns remain proprietary to GlaxoSmithKline, this guide synthesizes the publicly available scientific literature to offer a thorough understanding of **GSK-2881078**'s development journey. The program was ultimately discontinued by GSK in mid-2020 as trial data did not support its progression for Chronic Obstructive Pulmonary Disease (COPD).<sup>[1]</sup>

## Introduction and Rationale

The development of **GSK-2881078** was predicated on the therapeutic potential of activating the androgen receptor to promote muscle growth and strength. While anabolic androgenic steroids

have demonstrated efficacy in increasing muscle mass, their clinical utility is hampered by a range of undesirable side effects, including prostate enlargement, virilization in women, and adverse cardiovascular effects. The core objective behind the development of nonsteroidal SARMs like **GSK-2881078** was to dissociate the anabolic effects in muscle and bone from the androgenic effects in other tissues.[2] **GSK-2881078** emerged from efforts to identify a compound with a favorable tissue-selectivity profile, potent anabolic activity, and oral bioavailability.

## Discovery and Preclinical Development

While the specific details of the initial hit identification and lead optimization process for **GSK-2881078** have not been extensively published, the development of nonsteroidal SARMs has generally followed a path of modifying known antiandrogen structures to impart agonistic activity.[3]

## Mechanism of Action

**GSK-2881078** functions as a selective agonist of the androgen receptor. Upon binding to the androgen receptor in the cytoplasm, it induces a conformational change that promotes the dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex into the nucleus.[4] Within the nucleus, this complex binds to androgen response elements (AREs) on target genes, recruiting co-activators and modulating gene transcription. The tissue selectivity of **GSK-2881078** is believed to arise from its unique interaction with the androgen receptor, leading to the recruitment of a distinct set of co-regulatory proteins compared to endogenous androgens like testosterone.[4] This differential co-regulator recruitment is thought to be the molecular basis for its anabolic effects in muscle with reduced activity in androgenic tissues.

## In Vitro Pharmacology

In vitro studies were crucial in characterizing the potency and selectivity of **GSK-2881078**. A key assay used was a transcriptional activation study in human prostate cancer cells engineered to express the androgen receptor (PC3(AR)2). In this system, **GSK-2881078** was shown to induce AR-mediated transcriptional activation with a potent EC<sub>50</sub> of 3.99 nM.[5] This effect was inhibited by the non-steroidal AR antagonist bicalutamide, confirming its mechanism of action through the androgen receptor.[5]

Table 1: In Vitro Activity of **GSK-2881078**

Assay System	Parameter	Value	Reference
PC3(AR)2 Cells	EC50 (Transcriptional Activation)	3.99 nM	[5]
Androgen Inducible Yeast Reporter Gene Assay	EC50	4.44 $\mu$ M	[5]

## Preclinical In Vivo Studies

Preclinical evaluation in animal models was essential to establish the in vivo efficacy and tissue selectivity of **GSK-2881078**. A standard model for assessing the anabolic and androgenic properties of SARMs is the Hershberger assay in castrated rats. In this model, **GSK-2881078** demonstrated a significant anabolic effect on the levator ani muscle, a proxy for skeletal muscle, while having a markedly reduced effect on the prostate and seminal vesicles compared to testosterone. One study noted that a 0.3 mg/kg/day oral dose of **GSK-2881078** for 28 days restored the weight of the levator ani muscle in castrated rats to that of sham-operated rats, with only a minor increase in prostate weight.[4]

## Clinical Development

**GSK-2881078** progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

### Phase 1 Clinical Trials

A first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study (NCT02045940) was conducted in healthy young men and postmenopausal women.[4] This study assessed single and repeat ascending doses of **GSK-2881078**. A subsequent Phase 1b study (NCT02567773) further explored the pharmacokinetics, pharmacodynamics, safety, and tolerability in healthy older men and women, and also investigated the effect of CYP3A4 inhibition on the pharmacokinetics of **GSK-2881078**.[6]

Table 2: Summary of Phase 1 Clinical Trial Designs

Study ID	Population	Dosing Regimen (Selected Cohorts)	Duration	Key Objectives
NCT02045940	Healthy young men and postmenopausal women	Single doses (0.05 mg, 0.1 mg, 0.2 mg) and repeat doses (0.05 mg to 0.75 mg)	7 or 14 days	Safety, tolerability, pharmacokinetics, and pharmacodynamics
NCT02567773	Healthy older men and postmenopausal women	Repeat doses (e.g., Males: 1.5 mg; Females: 0.75 mg)	Up to 56 days	Safety, tolerability, PK-PD relationship, effect of CYP3A4 inhibition

#### Key Findings from Phase 1 Studies:

- Pharmacokinetics: **GSK-2881078** exhibited dose-proportional increases in exposure and a long terminal half-life of over 100 hours.[\[4\]](#)[\[7\]](#)
- Pharmacodynamics: Dose-dependent increases in lean body mass were observed.[\[6\]](#) Women appeared to be more sensitive to the anabolic effects of **GSK-2881078** at lower doses compared to men.[\[6\]](#) Consistent with the mechanism of action of other SARMs, **GSK-2881078** led to reductions in high-density lipoprotein (HDL) cholesterol and sex hormone-binding globulin (SHBG).[\[4\]](#)
- Safety and Tolerability: **GSK-2881078** was generally well-tolerated.[\[4\]](#)[\[6\]](#) The most common adverse events were mild.[\[4\]](#) Transient elevations in liver transaminases (e.g., ALT) were observed.[\[6\]](#) No symptomatic or clinical signs of virilization were reported in female participants during the study period.

## Phase 2a Clinical Trial

A Phase 2a randomized, double-blind, placebo-controlled study (NCT03359473) was initiated to evaluate the safety and efficacy of **GSK-2881078** over 13 weeks in older men and postmenopausal women with Chronic Obstructive Pulmonary Disease (COPD) and muscle weakness.[8]

Table 3: Phase 2a Clinical Trial (NCT03359473) Design and Key Outcomes

Parameter	Details
Population	~100 older male and postmenopausal female subjects with COPD and muscle weakness
Intervention	GSK-2881078 (Males: 2 mg/day; Females: 1 mg/day) or placebo for 13 weeks, with a concurrent home exercise program
Primary Endpoints	Change from baseline in leg strength (one-repetition maximum) and safety
Secondary Endpoints	Change in lean body mass, physical function, and patient-reported outcomes
Key Efficacy Results	Increased leg strength was observed in men. Lean body mass increased in the treatment group. No significant changes in patient-reported outcomes were observed.
Key Safety Results	The main treatment-related safety findings were reversible reductions in HDL-C and transient elevations in hepatic transaminases.

Despite showing some positive effects on muscle strength and mass, GSK made the decision in mid-2020 to terminate the development program for **GSK-2881078**, as the trial data did not support its progression for the indication of COPD.[1]

## Experimental Protocols

While the specific, detailed internal protocols from GlaxoSmithKline are not publicly available, the following sections describe the standard methodologies for the key assays used in the

development of a SARM like **GSK-2881078**.

## In Vitro Androgen Receptor Transcriptional Activation Assay

This type of assay is fundamental for determining the potency (EC50) and efficacy of a compound as an androgen receptor agonist.

**Principle:** A cell line that does not endogenously express the androgen receptor (e.g., PC3 prostate cancer cells) is co-transfected with two plasmids: one that expresses the human androgen receptor and another that contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an androgen-responsive promoter. When an active compound binds to the AR, the complex activates the promoter, leading to the expression of the reporter gene, which can be quantified.

**Generalized Protocol:**

- **Cell Culture and Transfection:** PC3 cells are cultured in appropriate media. The cells are then co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene.
- **Compound Treatment:** The transfected cells are treated with a range of concentrations of **GSK-2881078** for a specified period (e.g., 24 hours).
- **Reporter Gene Quantification:** The cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).
- **Data Analysis:** The reporter gene activity is plotted against the compound concentration, and an EC50 value is calculated using a nonlinear regression model.

## Hershberger Bioassay

This in vivo assay is the standard for differentiating the anabolic and androgenic activities of a compound.

**Principle:** The weights of specific androgen-responsive tissues are measured in castrated male rats following treatment with the test compound. The levator ani muscle is a key indicator of

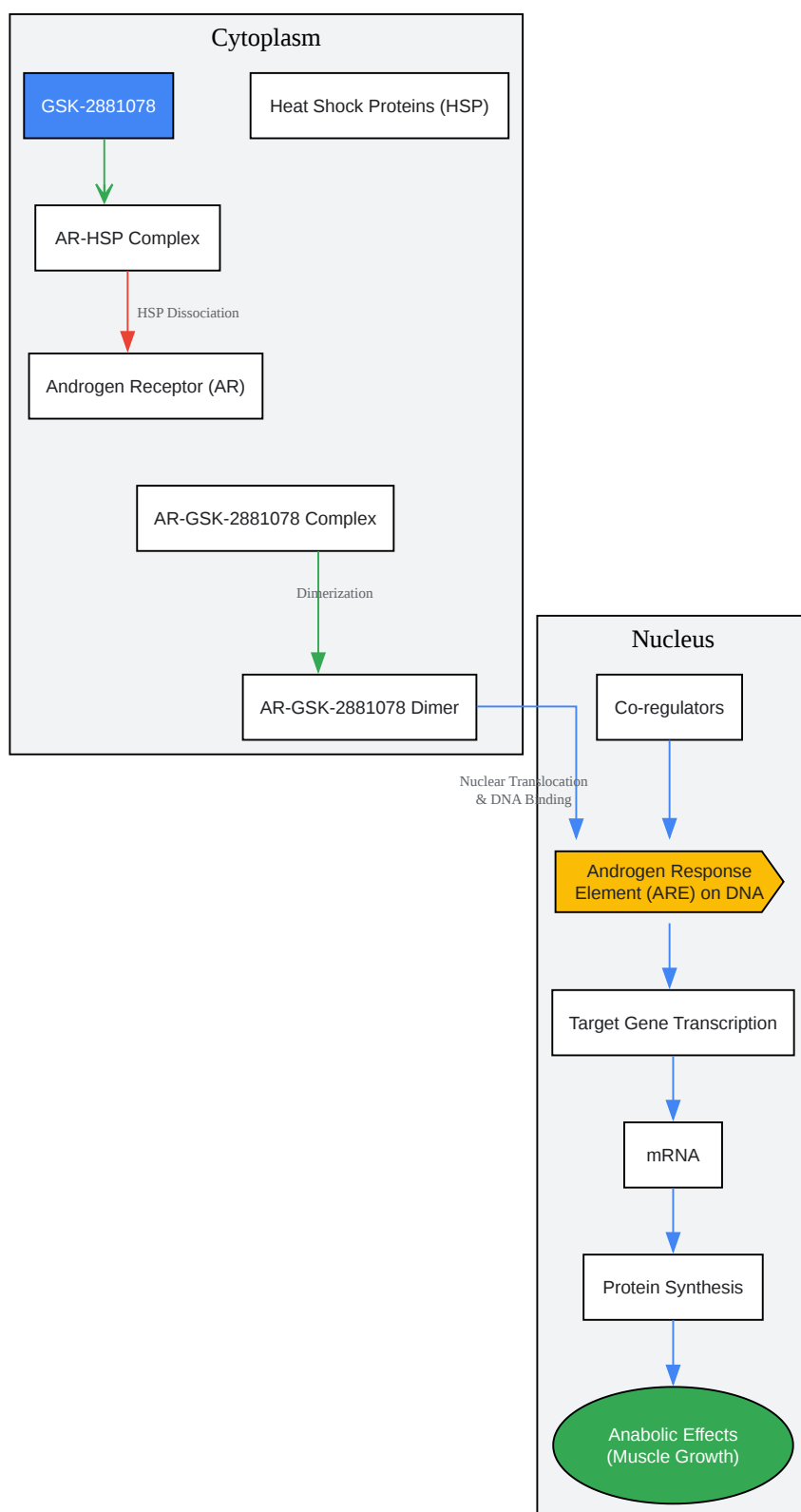
anabolic activity, while the ventral prostate and seminal vesicles are primary indicators of androgenic activity.

Generalized Protocol:

- **Animal Model:** Peripubertal male rats are surgically castrated and allowed a recovery period for androgen-dependent tissues to regress.
- **Dosing:** The castrated rats are treated daily with the test compound (e.g., **GSK-2881078**) or a vehicle control for a set duration (typically 10 consecutive days). A positive control group treated with testosterone propionate is also included.
- **Necropsy and Tissue Weighing:** Approximately 24 hours after the final dose, the animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.
- **Data Analysis:** The weights of the target tissues from the treated groups are compared to those of the vehicle control group. A significant increase in the weight of the levator ani muscle relative to the increase in the weights of the prostate and seminal vesicles indicates a preferential anabolic effect.

## Signaling Pathways and Visualizations

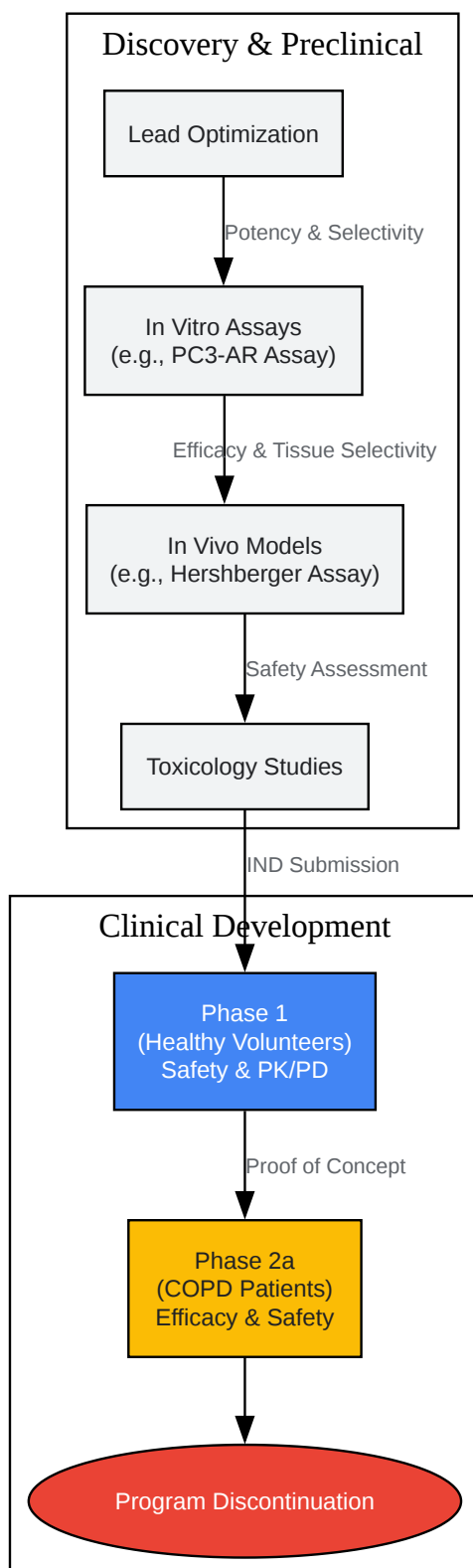
The primary signaling pathway for **GSK-2881078** is the canonical androgen receptor signaling pathway. The tissue-selective effects are a result of differential gene regulation in various cell types.



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Caption: Canonical Androgen Receptor signaling pathway initiated by **GSK-2881078**.





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Caption: Simplified workflow of the development of **GSK-2881078**.

## Conclusion

**GSK-2881078** represents a well-characterized nonsteroidal SARM that progressed to Phase 2a clinical trials. Its development history illustrates the therapeutic strategy of selectively modulating the androgen receptor to achieve anabolic effects on muscle while minimizing androgenic side effects. Preclinical and early clinical studies demonstrated its potential to increase lean body mass. However, the Phase 2a trial in patients with COPD and muscle weakness did not yield results sufficient to support further development for this indication, leading to the discontinuation of the program. The data and methodologies from the **GSK-2881078** program nonetheless provide valuable insights for the ongoing research and development of future tissue-selective anabolic agents.

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